Brompheniramine-d6 Maleate
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Overview
Description
Brompheniramine-d6 Maleate: is a deuterated form of Brompheniramine Maleate, a first-generation antihistamine used to treat symptoms of allergies, such as runny nose, itchy eyes, and sneezing. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Brompheniramine-d6 Maleate involves the incorporation of deuterium atoms into the Brompheniramine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in Brompheniramine with deuterium atoms using deuterated solvents and catalysts.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Exchange: Utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.
Purification: The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Brompheniramine-d6 Maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
Brompheniramine-d6 Maleate is widely used in scientific research for various applications:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Brompheniramine in the body.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of Brompheniramine.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Brompheniramine.
Isotope Labeling: Employed in isotope labeling studies to trace the movement and transformation of the compound in biological systems.
Mechanism of Action
Brompheniramine-d6 Maleate exerts its effects by acting as an antagonist of histamine H1 receptors. This action blocks the effects of histamine, a chemical released during allergic reactions, thereby reducing symptoms such as itching, swelling, and runny nose. The compound also has moderate antimuscarinic effects, which contribute to its sedative properties .
Comparison with Similar Compounds
Brompheniramine-d6 Maleate is part of a series of antihistamines, including:
Chlorpheniramine: Similar in structure but contains a chlorine atom instead of bromine.
Dexchlorpheniramine: The dextrorotary stereoisomer of Chlorpheniramine.
Pheniramine: The parent compound of the series, without halogen substitution.
Triprolidine: Another first-generation antihistamine with a different side chain structure.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful for detailed pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various research applications .
Properties
IUPAC Name |
3-(4-bromophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine;(Z)-but-2-enedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGKFVAASLQVBO-QPEHKQNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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